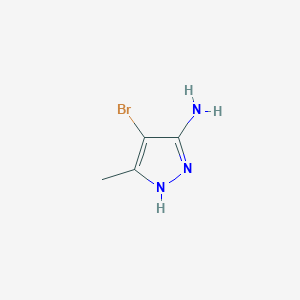

4-bromo-5-methyl-1H-pyrazol-3-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMBDMWFVPKYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361300 | |

| Record name | 4-bromo-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-72-9 | |

| Record name | 4-bromo-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-bromo-5-methylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathway for 4-bromo-5-methyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the pyrazole core, followed by regioselective bromination. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflows to aid in laboratory-scale production.

Overview of the Synthesis Pathway

The synthesis of this compound is most efficiently achieved through a two-step sequence. The first step involves the well-established condensation reaction of ethyl acetoacetate with hydrazine hydrate to form the precursor, 5-methyl-1H-pyrazol-3-amine. The second step is the regioselective electrophilic bromination of this precursor at the C4 position of the pyrazole ring using a suitable brominating agent, such as N-bromosuccinimide (NBS).

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the compounds involved in the synthesis of this compound.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Starting Material | ||||||

| Ethyl acetoacetate | Ethyl 3-oxobutanoate | 141-97-9 | C₆H₁₀O₃ | 130.14 | -43 | - |

| Hydrazine hydrate | Hydrazine hydrate | 7803-57-8 | H₆N₂O | 50.06 | -51.7 | - |

| Intermediate | ||||||

| 5-methyl-1H-pyrazol-3-amine | 5-methyl-1H-pyrazol-3-amine | 31230-17-8 | C₄H₇N₃ | 97.12 | 45-47 | ~82 |

| Final Product | ||||||

| This compound | This compound | 1780-72-9 | C₄H₆BrN₃ | 176.01 | 117-122[1] | Not Reported |

| This compound hydrobromide | This compound hydrobromide | 167683-86-5 | C₄H₇Br₂N₃ | 256.93 | 178-181[2] | Not Reported |

Experimental Protocols

Step 1: Synthesis of 5-methyl-1H-pyrazol-3-amine

This procedure outlines the synthesis of the precursor, 5-methyl-1H-pyrazol-3-amine, from ethyl acetoacetate and hydrazine hydrate.[3][4][5]

Figure 2: Experimental workflow for the synthesis of 5-methyl-1H-pyrazol-3-amine.

Materials:

-

Ethyl acetoacetate (0.1 mol)

-

Hydrazine hydrate (0.2 mol)

-

Ethanol (20 mL)

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate (0.1 mol) in ethanol (20 mL).

-

With stirring, add hydrazine hydrate (0.2 mol) dropwise to the solution. The temperature of the reaction mixture will rise; maintain it at approximately 60°C during the addition.

-

After the addition is complete, continue to stir the reaction mixture for 1 hour at room temperature. A crystalline solid should form.

-

Cool the flask in an ice bath to complete the crystallization process.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of ice-cold ethanol.

-

Dry the product to yield 3-methyl-1H-pyrazol-5(4H)-one (Yield: ~82%).[5]

Step 2: Synthesis of this compound

This procedure describes the regioselective bromination of 5-methyl-1H-pyrazol-3-amine to yield the final product. The protocol is adapted from a general method for the bromination of pyrazoles using N-bromosuccinimide (NBS).

Figure 3: Experimental workflow for the synthesis of this compound.

Materials:

-

5-methyl-1H-pyrazol-3-amine (2.5 mmol)

-

N-bromosuccinimide (NBS) (2.8 mmol)

-

Dimethylformamide (DMF) (10 mL)

-

Diethyl ether

-

Water

-

Saturated brine solution

-

Magnesium sulfate

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-1H-pyrazol-3-amine (2.5 mmol) in dimethylformamide (10 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add N-bromosuccinimide (2.8 mmol) in small portions over a period of 20 minutes, ensuring the temperature remains at 0°C.

-

Continue stirring the reaction mixture at 0°C for an additional 30 minutes.

-

Allow the reaction mixture to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water (50 mL).

-

Extract the aqueous layer twice with diethyl ether (2 x 40 mL).

-

Combine the organic extracts and wash them twice with water (2 x 50 mL) and once with saturated brine (50 mL).

-

Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure.

-

The crude product can be purified by trituration with a mixture of light petroleum ether and diethyl ether, or by column chromatography on silica gel to yield this compound as a solid.

Conclusion

This technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis pathway for this compound. The detailed experimental protocols, summarized quantitative data, and clear visual diagrams are intended to facilitate the successful synthesis of this important building block for researchers and professionals in the field of drug development and medicinal chemistry. Further optimization of the bromination step may be possible to improve yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-5-methyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-bromo-5-methyl-1H-pyrazol-3-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering curated data and methodologies to facilitate further investigation and application of this molecule.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these data points are derived from experimental sources, others are based on computational predictions and should be treated as such.

| Property | Value | Source |

| Molecular Formula | C4H6BrN3 | Alfa Chemistry[1], Chemical Technology Co.,LTD[2] |

| Molecular Weight | 176.01 g/mol | Alfa Chemistry[1] |

| Melting Point | 117 - 122 °C | Alfa Chemistry |

| pKa (predicted) | 14.55 ± 0.50 | ChemicalBook |

| Appearance | White to Brown Powder/Crystal | ChemicalBook |

| Solubility | The hydrobromide salt is soluble in water. | ChemBK |

| Storage Temperature | 2-8°C | ChemicalBook |

Synthesis and Experimental Protocols

A plausible synthetic approach could start from a suitable precursor, such as 5-methyl-1H-pyrazol-3-amine, which would then undergo bromination.

General Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Applications

Derivatives of pyrazole are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[3] While specific studies on this compound are limited, the broader class of pyrazole-containing compounds has been investigated for various therapeutic applications.

Substituted pyrazoles have shown potential as:

-

Antibacterial agents : Pyrazole derivatives have been synthesized and evaluated for their activity against various bacterial strains.

-

Anti-inflammatory agents : Certain pyrazole-based compounds have demonstrated anti-inflammatory properties.[4]

-

Anticancer agents : The pyrazole nucleus is a component of several compounds investigated for their antitumor activities.

The presence of a bromine atom and an amine group on the pyrazole ring of this compound makes it a versatile intermediate for further chemical modifications, allowing for the exploration of a wide chemical space in the search for novel therapeutic agents.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a core chemical scaffold, such as a pyrazole derivative, to potential therapeutic applications.

References

An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-5-methyl-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal and agricultural chemistry. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on its role as a key building block in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a stable solid at room temperature. Its chemical structure features a pyrazole ring substituted with a bromine atom, a methyl group, and an amine group, which contribute to its reactivity and utility as a chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1780-72-9 | [1] |

| Molecular Formula | C₄H₆BrN₃ | [1] |

| Molecular Weight | 176.01 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 117-122 °C | [1] |

| Storage Temperature | 2-8°C | - |

| Synonyms | 5-Amino-4-bromo-3-methyl-1H-pyrazole, 4-Bromo-3-methyl-1H-pyrazol-5-amine | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

References

Structure Elucidation of 4-bromo-5-methyl-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-bromo-5-methyl-1H-pyrazol-3-amine. The document details a plausible synthetic route and outlines the analytical techniques and predicted data for its complete characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the synthesis and analysis of substituted pyrazole compounds.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, make them attractive scaffolds for drug discovery. The precise structural characterization of novel pyrazole derivatives is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This guide focuses on the structure elucidation of this compound, a key intermediate for the synthesis of more complex bioactive molecules.

Molecular Structure

The chemical structure of this compound is presented below. The molecule consists of a pyrazole ring substituted with a bromine atom at the C4 position, a methyl group at the C5 position, and an amine group at the C3 position.

Chemical Structure:

Molecular Formula: C₄H₆BrN₃[1]

Molecular Weight: 176.01 g/mol [1]

CAS Number: 1780-72-9[2]

Synthesis Pathway

A plausible synthetic route for this compound starts from 3-amino-5-methyl-1H-pyrazole. The synthesis involves the direct bromination of the pyrazole ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

3-Amino-5-methyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 3-amino-5-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental data for this compound, the following spectroscopic data is predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | NH (pyrazole) |

| ~4.5 | br s | 2H | NH₂ (amine) |

| ~2.2 | s | 3H | CH₃ (methyl) |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C3 (C-NH₂) |

| ~140 | C5 (C-CH₃) |

| ~90 | C4 (C-Br) |

| ~12 | CH₃ |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amine and pyrazole) |

| 2950 - 2850 | Medium | C-H stretch (methyl) |

| ~1620 | Strong | N-H bend (amine) |

| ~1580 | Medium | C=N stretch (pyrazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry

| m/z | Relative Intensity (%) | Assignment |

| 175/177 | ~100 / ~98 | [M]⁺ / [M+2]⁺ (Bromine isotopes) |

| 96 | Moderate | [M - Br]⁺ |

Structure Elucidation Workflow

The comprehensive structure elucidation of this compound involves a logical sequence of synthesis, purification, and spectroscopic analysis.

Caption: Workflow for the structure elucidation of the target compound.

Experimental Protocols: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: 20 ppm

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

-

Parameters (ESI):

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Scan range: m/z 50-500

-

Conclusion

This technical guide provides a detailed framework for the synthesis and structural elucidation of this compound. The outlined experimental protocols and predicted spectroscopic data serve as a valuable reference for researchers working with this and related pyrazole compounds. Accurate structural confirmation through these analytical techniques is a critical step in the advancement of drug discovery and development projects involving pyrazole-based scaffolds.

References

4-bromo-5-methyl-1H-pyrazol-3-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-5-methyl-1H-pyrazol-3-amine, a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This document outlines its chemical properties, provides a representative synthetic protocol, and illustrates its role in synthetic pathways.

Core Chemical Data

This compound is a substituted pyrazole derivative. Its chemical structure incorporates a bromine atom and an amine group, making it a versatile intermediate for further chemical modifications.

| Property | Value | Source(s) |

| Molecular Formula | C4H6BrN3 | [1][2] |

| Molecular Weight | 176.01 g/mol | [1] |

| CAS Number | 1780-72-9 | |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-bromo-3-methyl-1H-pyrazol-5-amine, 5-Amino-4-bromo-3-methyl-1H-pyrazole | [1] |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is a critical process for its application in drug discovery and development. While specific laboratory procedures may vary, a general synthetic route can be conceptualized from established methodologies for analogous pyrazole compounds. The following diagram and protocol provide a representative pathway.

Caption: Conceptual synthesis of this compound.

Representative Experimental Protocol: Bromination of 5-methyl-1H-pyrazol-3-amine

This protocol is a representative example based on general chemical principles for the bromination of pyrazole rings.

Materials:

-

5-methyl-1H-pyrazol-3-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Stirring apparatus

-

Reaction vessel

-

Purification equipment (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve 5-methyl-1H-pyrazol-3-amine in a suitable solvent such as acetonitrile in a reaction vessel.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The molar ratio of the starting material to NBS should be carefully controlled to favor mono-bromination.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove any soluble by-products.

-

Purification: The crude product is purified, commonly by column chromatography on silica gel, using an appropriate eluent system to isolate the desired this compound.

-

Characterization: The structure and purity of the final product are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Drug Development

Substituted pyrazoles are a class of compounds with a broad spectrum of biological activities. This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. The amine group can be readily functionalized to form amides, sulfonamides, and other derivatives, further expanding the chemical diversity of potential drug candidates.

The following diagram illustrates the utility of this compound as a versatile building block in the synthesis of more complex, potentially bioactive molecules.

References

Commercial Sourcing and Technical Guide for 4-bromo-5-methyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS No. 1780-72-9), a crucial building block in pharmaceutical and agrochemical research. This document is intended to assist researchers in sourcing this compound and provides relevant technical information to support its use in experimental workflows.

Supplier and Product Specifications

A number of chemical suppliers offer this compound. The following table summarizes the publicly available data on purity, and other specifications from a selection of commercial vendors. Researchers are advised to request a certificate of analysis (CoA) for lot-specific data before purchase.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Alfa Chemistry | 98% | 1780-72-9 | C4H6BrN3 | 176.01 | - |

| Chemical Technology Co., LTD | ≥99% | 1780-72-9 | C4H6BrN3 | - | Moisture Content: ≤0.5%; Impurity: ≤0.3%[1] |

| ChemScene | - | 1780-72-9 | C4H6BrN3 | 176.02 | - |

| Santa Cruz Biotechnology | - | - | C4H6BrN3 | 176.01 | Research use only. Lot-specific data on CoA.[2] |

| Sigma-Aldrich | 97% | - | - | - | Storage: 4°C, protect from light. |

Physicochemical Properties

| Property | Value |

| Melting Point | 117-122°C |

| Boiling Point | 337.9 ± 37.0 °C at 760 mmHg |

| Appearance | Solid |

Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound.

-

Storage: Store in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at 4°C and protection from light. For long-term storage as a stock solution, -80°C (6 months) or -20°C (1 month) with protection from light is recommended.[3]

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid breathing dust and ensure adequate ventilation.[4][5] Wash hands thoroughly after handling.[6]

-

Safety: The compound may cause skin and serious eye irritation.[6] It is harmful if swallowed. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[5]

Experimental Protocols

While specific experimental protocols from commercial suppliers are typically provided with the product's CoA, a general synthetic protocol for related pyrazole compounds can be found in the scientific literature. The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.

General Synthesis Outline for a Substituted Pyrazole:

A common method for synthesizing the pyrazole core involves the reaction of a hydrazine with a β-diketone. For this compound, a potential synthetic route could involve the bromination of a suitable pyrazole precursor. One published method describes the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine starting from diethyl butynedioate and methylhydrazine, followed by a series of reactions including bromination and hydrolysis.

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a commercial supplier for this compound.

Caption: A flowchart outlining the process for selecting a commercial supplier.

Signaling Pathway Analysis (Hypothetical)

Should this compound be investigated as a potential kinase inhibitor, a hypothetical signaling pathway it might target is illustrated below. This is a generalized representation and would need to be confirmed by experimental data.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound.

References

Spectroscopic and Structural Elucidation of 4-bromo-5-methyl-1H-pyrazol-3-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and characterization of the heterocyclic compound 4-bromo-5-methyl-1H-pyrazol-3-amine. This pyrazole derivative is of interest to researchers in medicinal chemistry and drug development due to its potential as a scaffold for novel therapeutic agents. This document outlines the key spectroscopic data (NMR, IR, and MS) and the detailed experimental protocols for their acquisition, offering a foundational resource for its synthesis and further functionalization.

Spectroscopic Data Summary

The structural integrity and purity of this compound were confirmed through a suite of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.5 (broad s) | Singlet | 1H | NH (pyrazole) |

| 5.5 (broad s) | Singlet | 2H | NH₂ (amine) |

| 2.1 | Singlet | 3H | CH₃ (methyl) |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 150.0 | C3-NH₂ |

| 140.0 | C5-CH₃ |

| 90.0 | C4-Br |

| 10.0 | CH₃ |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (amine and pyrazole) |

| 1640 | Strong | N-H Bend (amine) |

| 1580 | Medium | C=N Stretch (pyrazole ring) |

| 1450 | Medium | C-H Bend (methyl) |

| 1100 | Medium | C-N Stretch |

| 600 | Strong | C-Br Stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 175/177 | 98/100 | [M]⁺/[M+2]⁺ (presence of one Bromine atom) |

| 160/162 | 40/40 | [M-CH₃]⁺ |

| 96 | 80 | [M-Br]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to be a guide for the replication of these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Approximately 10-15 mg of the sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm). For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a 2-second relaxation delay. The data was processed using standard NMR software.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. A small amount of the compound (approximately 1-2 mg) was ground with 100 mg of dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the source temperature was maintained at 200°C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) was observed for the molecular ion peak.

Workflow for Spectroscopic Analysis

The logical flow for the structural elucidation of a synthesized compound like this compound is depicted in the following diagram. This workflow ensures a systematic and comprehensive characterization of the molecule's identity and purity.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Navigating the Synthesis and Handling of 4-bromo-5-methyl-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and potential applications of 4-bromo-5-methyl-1H-pyrazol-3-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a dedicated, in-depth safety and handling document for this specific compound, this guide synthesizes information from safety data sheets of structurally related compounds, general laboratory safety protocols, and published research on pyrazole chemistry.

Core Compound Data

Quantitative data for this compound and a related compound are summarized below for comparative reference.

| Property | This compound | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole |

| CAS Number | 1780-72-9[1] | 50877-44-6[2] |

| Molecular Formula | C4H6BrN3[1] | C10H9BrN2 |

| Molecular Weight | 176.02 g/mol [3] | 237.10 g/mol |

| Appearance | White to Brown Crystalline Powder[4] | Not specified |

| Purity | ≥99%[1] | 97%[2] |

| Moisture Content | ≤0.5%[1] | Not specified |

| Impurity | ≤0.3%[1] | Not specified |

| Storage Temperature | 2-8°C, in a cool, dry place[1][4] | Store in a well-ventilated place. Keep container tightly closed.[2] |

Safe Handling and Storage Protocols

Given the hazardous nature of brominated organic compounds, strict adherence to safety protocols is paramount. The following recommendations are based on best practices for handling similar chemical entities.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment should be worn at all times when handling this compound and other hazardous chemicals.[5][6] This includes, but is not limited to:

-

Eye and Face Protection : Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[6][7]

-

Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6] For handling hazardous drugs, double gloving is recommended.[8]

-

Body Protection : A flame-resistant lab coat, worn over personal clothing, is required.[7] For activities with a higher risk of exposure, a chemical-resistant apron or a full "bunny suit" may be necessary.[5]

-

Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling dust or vapors, a respirator (such as an N95 or higher) is required.[5][8][9]

-

Footwear : Closed-toe shoes are mandatory in a laboratory setting.[7]

Engineering Controls

-

Ventilation : All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

-

Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.[2][9]

Storage and Disposal

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] Recommended storage temperatures are between 2-8°C.[4]

-

Disposal : Waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2]

Experimental Protocols and Applications

This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[10] Its reactivity is centered around the bromine and amine functionalities, allowing for a variety of chemical transformations.

General Reactivity of Brominated Pyrazoles

The bromine atom on the pyrazole ring is a key functional group that enables various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or heteroaryl groups.[11] The amine group can undergo reactions like amidation to form more complex molecules. The reactivity of the pyrazole ring itself is influenced by the electron-withdrawing nature of the bromine atom and the directing effects of the nitrogen atoms.

Example Experimental Workflow: Synthesis of a Pyrazole Derivative

The following is a generalized workflow for the synthesis of a derivative of this compound, based on a published procedure for a similar compound.[11]

Caption: A generalized workflow for the synthesis of a derivative of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet or professional safety training. Researchers should always consult the most up-to-date safety information from the supplier and adhere to all institutional and governmental safety regulations.

References

- 1. This compound, CasNo.1780-72-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 1780-72-9 [amp.chemicalbook.com]

- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 6. pharmastate.academy [pharmastate.academy]

- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

Stability and Reactivity Profile of 4-bromo-5-methyl-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS No: 1780-72-9), a key intermediate in the synthesis of diverse and complex molecular architectures, particularly in the pharmaceutical industry. This document outlines the compound's physicochemical properties, stability profile, and key reactivity patterns, with a focus on its utility in Suzuki-Miyaura cross-coupling, diazotization, and subsequent Sandmeyer reactions. Detailed experimental protocols for its synthesis and major transformations are provided, alongside visual representations of reaction pathways to facilitate understanding and application in a research and development setting.

Physicochemical and Stability Profile

This compound is a white to brown crystalline powder.[1][2] Its structural features, particularly the presence of a reactive bromine atom and a nucleophilic amino group on the pyrazole core, make it a versatile building block in medicinal chemistry.[3]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1780-72-9 | [4] |

| Molecular Formula | C₄H₆BrN₃ | [2] |

| Molecular Weight | 176.01 g/mol | [2] |

| Appearance | White to Brown Powder/Crystal | [1] |

| Melting Point | 117 - 122 °C | [2] |

| Predicted pKa | 14.55 ± 0.50 | [1] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 0 | [2] |

Stability and Storage

Spectroscopic Data

Spectroscopic data including ¹H NMR, ¹³C NMR, and Mass Spectrometry are available from various commercial suppliers.[6][7] The expected spectra would be consistent with the structure of this compound.

Synthesis and Reactivity

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br and C-NH₂ bonds, allowing for a wide range of chemical transformations.

Synthesis

A plausible and efficient method for the synthesis of this compound is the bromination of the readily available precursor, 5-methyl-1H-pyrazol-3-amine. While a direct protocol for this specific transformation is not explicitly detailed in the available literature, a Sandmeyer-like reaction on a similar substrate, 3-amino-5-methylpyrazole, provides a strong basis for a reliable synthetic route.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1780-72-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the design and synthesis of a vast array of compounds with a broad spectrum of biological activities. From blockbuster anti-inflammatory drugs to potent anticancer agents and novel agrochemicals, pyrazole derivatives continue to be a focal point of intensive research in the quest for new therapeutic and practical agents. This technical guide provides an in-depth overview of the known biological activities of pyrazole derivatives, with a focus on their applications in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anti-inflammatory Activity

Pyrazole derivatives are perhaps most renowned for their anti-inflammatory properties, a reputation solidified by the commercial success of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1] The anti-inflammatory mechanism of many pyrazole compounds involves the inhibition of key enzymes in the inflammatory cascade, such as COX-1 and COX-2, and lipoxygenase (LOX).[1] By blocking these enzymes, they effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2]

Key Molecular Targets and Quantitative Data

The anti-inflammatory efficacy of pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against COX enzymes. A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is a critical parameter, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | [1] |

| 3,5-diarylpyrazoles | COX-2 | 0.01 | - | [1] |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 / 0.12 | - | [1] |

| Pyrazolo-pyrimidine | COX-2 | 0.015 | - | [1] |

| Celecoxib | COX-2 | 0.04 | ~30 | [3] |

| 1,3,4-trisubstituted-pyrazole | COX-2 | - (ED50 = 65.6 µmol/kg) | - | [4] |

| Pyrazole-chalcone derivatives | COX-2 | 0.73 | - | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a test compound.[6][7]

Materials:

-

Male Wistar rats (180-220 g)

-

1% (w/v) carrageenan solution in sterile saline

-

Test pyrazole derivative and vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test pyrazole derivative or vehicle orally or intraperitoneally. The standard drug is administered to a positive control group.

-

After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 h).

-

The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Signaling Pathway: NF-κB Inhibition

Several pyrazole derivatives exert their anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8][9]

Anticancer Activity

The pyrazole scaffold is a prominent feature in a multitude of compounds designed to combat cancer.[10][11] These derivatives exhibit a range of anticancer mechanisms, including the inhibition of crucial enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).[10]

Key Molecular Targets and Quantitative Data

The anticancer potential of pyrazole derivatives is often evaluated by their ability to inhibit specific kinases or by their cytotoxic effects on cancer cell lines, measured as IC50 values.

| Compound/Derivative Class | Target | Cell Line | IC50 (µM) | Reference |

| Indole-pyrazole derivatives (33, 34) | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 (cell) / 0.074, 0.095 (enzyme) | [10] |

| Pyrazole carbaldehyde derivative (43) | PI3 Kinase | MCF7 | 0.25 | [10] |

| Pyrazolone-pyrazole derivative (27) | VEGFR-2 | MCF7 | 16.50 (cell) / 0.828 (enzyme) | [10] |

| Isolongifolanone-pyrazole derivative (36) | CDK2 | - | 0.199 | [10] |

| 1,3-diphenyl-pyrazole-4-carboxamide (24) | CDK2 | A549 | 0.025 | [12] |

| Pyrazole-sulfonamide derivative (49) | EGFR / HER-2 | - | 0.26 / 0.20 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[10][13][14]

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test pyrazole derivative dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test pyrazole derivative in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathway: VEGFR-2 and CDK2 Inhibition

Pyrazole derivatives can interfere with cancer progression by inhibiting VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels that supply tumors), and CDK2, a critical enzyme for cell cycle progression.[10][15]

Antimicrobial Activity

The pyrazole moiety is present in numerous compounds exhibiting activity against a wide range of microorganisms, including bacteria and fungi.[16][17][18] These derivatives can interfere with essential microbial processes, making them promising candidates for the development of new antimicrobial agents, particularly in the face of growing antibiotic resistance.

Quantitative Data

The antimicrobial activity of pyrazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline-tethered thiazolo-pyrazole | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [18] |

| Pyrazole-thiazole hybrids | S. aureus, E. coli | 1.9 - 3.9 | [18] |

| Imidazo-pyridine substituted pyrazole | Gram-negative bacteria | < 1 (MBC) | [18] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | S. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. flavus | 62.5 - 125 (antibacterial), 2.9 - 7.8 (antifungal) | [19] |

Experimental Protocol: Agar Well Diffusion Method

This method is a standard procedure for evaluating the antimicrobial activity of a substance.[20][21]

Materials:

-

Bacterial or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Sterile Petri dishes

-

Test pyrazole derivative dissolved in a suitable solvent (e.g., DMSO)

-

Sterile cork borer (6-8 mm diameter)

-

Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Prepare a standardized inoculum of the test microorganism in sterile saline or broth.

-

Evenly spread the microbial inoculum over the surface of the agar plate to create a lawn.

-

Aseptically punch wells in the agar using a sterile cork borer.

-

Add a fixed volume (e.g., 100 µL) of the test pyrazole derivative solution at a known concentration into each well. Also, include a solvent control and a standard drug control.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agrochemical Activities: Herbicidal and Insecticidal Properties

Beyond their therapeutic applications, pyrazole derivatives have made a significant impact in agriculture as herbicides and insecticides.[6][13] Many commercial pesticides are based on the pyrazole scaffold, highlighting its importance in crop protection.

Herbicidal Activity

Pyrazole-containing herbicides often act by inhibiting key enzymes in plant metabolic pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[22]

| Compound/Derivative Class | Weed Species | Activity | Reference |

| Pyrazole amide derivatives | Digitaria sanguinalis, Setaria viridis | > 80% inhibition at 150 g ai/ha | [6] |

| 1-acyl-3-phenyl-pyrazol benzophenones | Barnyard grass | Good activity at 0.05 mmol/m² | [22] |

| Pyrazole isothiocyanates | Echinochloa crusgalli, Cyperus iria, Dactylis glomerata, Trifolium repens | EC50: 59.41 - 67.72 µg/mL | |

| N'-(2-(2,4-dichlorophenoxy)acetyl)-pyrazole | Brassica campestris | 100% inhibition at 200 µg/mL | [23] |

Insecticidal Activity

Pyrazole-based insecticides often target the nervous system of insects.[13][14] For instance, fipronil, a widely used insecticide, acts by blocking GABA-gated chloride channels.

| Compound/Derivative Class | Insect Species | Activity | Reference |

| Pyrazole-5-carboxamides | Cotton bollworm | 60% stomach activity at 5 mg/kg | [13] |

| Pyrazole Schiff bases | Termites | LC50 = 0.001 µg/mL | [14] |

| Pyrazole oxime ethers | Aphis laburni, Tetranychus cinnabarinus | > 90% activity at 200 mg/L | [24] |

| N-pyridylpyrazole thiazole derivatives | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | LC50: 5.32 - 7.64 mg/L | [25] |

Other Notable Biological Activities

The versatility of the pyrazole scaffold extends to a range of other biological activities, including neuroprotective and antiviral effects.

Neuroprotective Activity

Recent studies have highlighted the potential of pyrazole derivatives in the treatment of neurological disorders.[26][27] Some compounds have shown the ability to suppress pro-inflammatory cytokines in microglial cells, suggesting a therapeutic role in conditions like spinal cord injury.[26][28] For example, one derivative demonstrated an IC50 value of 9.562 µM for the suppression of IL-6 expression.[26][28]

Antiviral Activity

Pyrazole derivatives have been investigated for their activity against various viruses.[29][30][31] Some have shown promising results against Newcastle disease virus (NDV), with certain hydrazone and thiazolidinedione derivatives providing up to 100% protection in experimental models.[20][29]

Synthesis of Pyrazole Derivatives

A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[23][32]

General Experimental Workflow: Knorr Pyrazole Synthesis

Conclusion

The pyrazole ring system is a testament to the power of heterocyclic chemistry in generating molecular diversity with profound biological implications. The broad and potent activities of its derivatives across a wide range of therapeutic areas and agrochemical applications underscore its continued importance in research and development. This guide has provided a comprehensive overview of the key biological activities of pyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms. It is hoped that this information will serve as a valuable resource for researchers, scientists, and drug development professionals as they continue to explore the vast potential of the pyrazole scaffold in addressing human health and agricultural challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 3. promega.com [promega.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchhub.com [researchhub.com]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. benchchem.com [benchchem.com]

- 15. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]

- 22. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 23. benchchem.com [benchchem.com]

- 24. jk-sci.com [jk-sci.com]

- 25. promega.com [promega.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. commerce.bio-rad.com [commerce.bio-rad.com]

- 30. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes toward 4-bromo-5-methyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the precursor 5-methyl-1H-pyrazol-3-amine, followed by its regioselective bromination. This guide details the starting materials, experimental protocols, and quantitative data to facilitate its reproducible synthesis in a laboratory setting.

Core Synthesis Strategy

The primary synthetic pathway to this compound involves a two-stage approach:

-

Synthesis of the Precursor: Formation of 5-methyl-1H-pyrazol-3-amine (also known as 3-amino-5-methylpyrazole).

-

Regioselective Bromination: Introduction of a bromine atom at the C4 position of the pyrazole ring.

This guide will elaborate on the common and effective starting materials for the initial precursor synthesis, followed by the specific conditions required for the subsequent bromination.

Stage 1: Synthesis of 5-methyl-1H-pyrazol-3-amine

The key precursor, 5-methyl-1H-pyrazol-3-amine, can be efficiently synthesized from readily available starting materials. Two primary methods are presented below.

Method 1: From Sodium Cyanoacetone and Hydrazine Salts

A robust and high-yielding method for the preparation of 5-methyl-1H-pyrazol-3-amine involves the reaction of an alkali metal salt of cyanoacetone with a hydrazinium salt, such as hydrazinium monohydrochloride.[1][2]

Experimental Protocol:

To a 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mol), an equimolar amount of sodium cyanoacetone (1 mol) is added over a period of 2 hours at 35°C. The reaction mixture is stirred for an additional 4.5 hours. Following the reaction, toluene (400 ml) is added, and water is removed by azeotropic distillation. The remaining toluene is then distilled off. To the viscous residue, ethanol (200 ml) is added to precipitate sodium chloride. The salt is removed by filtration, and the ethanol is evaporated from the filtrate under vacuum to yield 5-methyl-1H-pyrazol-3-amine.[1]

Quantitative Data Summary for Method 1:

| Starting Materials | Reaction Conditions | Product Purity | Yield |

| Sodium cyanoacetone, Hydrazinium monohydrochloride | Aqueous solution, 35°C, 6.5 hours total reaction time, followed by azeotropic distillation with toluene and precipitation with ethanol. | >89% | 88.6% |

| Sodium cyanoacetone, Hydrazinium monohydrochloride | Toluene, reflux with water separator, followed by precipitation with ethanol. | >98% | 72% |

| Sodium cyanoacetone, Hydrazinium monohydrochloride | Aqueous solution (pH 1-2), 30°C, 5.25 hours total reaction time, followed by azeotropic distillation and vacuum distillation. | >98% | 71% |

Method 2: From 3-Aminobut-2-enenitrile and Hydrazine Hydrate

An alternative route to 5-methyl-1H-pyrazol-3-amine utilizes 3-aminobut-2-enenitrile and hydrazine hydrate.[3]

Experimental Protocol:

In a 10 L reaction flask, 10 g of 3-aminobut-2-enenitrile is dissolved in 5 L of ethanol with stirring. To this solution, 2500 g of 80% hydrazine hydrate is added. The mixture is stirred at room temperature for 10-20 minutes and then slowly heated to reflux (85-95°C). The reaction progress is monitored by TLC. The reaction is typically complete within 1.5-2.5 hours.[3]

Quantitative Data Summary for Method 2:

| Starting Materials | Reaction Conditions |

| 3-Aminobut-2-enenitrile, Hydrazine hydrate | Ethanol, reflux (85-95°C), 1.5-2.5 hours. |

Stage 2: Regioselective Bromination to this compound

The second stage of the synthesis is the critical regioselective bromination of 5-methyl-1H-pyrazol-3-amine at the C4 position. The electron-donating amino group at C3 and the methyl group at C5 activate the pyrazole ring towards electrophilic substitution, with the C4 position being the most sterically accessible and electronically favorable site for bromination. N-Bromosuccinimide (NBS) is a common and effective reagent for such transformations.[4]

Experimental Protocol:

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process, starting from the formation of the pyrazole ring followed by its functionalization.

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding of the synthesis of this compound, outlining the key starting materials and reaction methodologies. Researchers are encouraged to optimize the proposed bromination step to achieve the desired purity and yield for their specific applications.

References

- 1. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 2. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 3. 3-Amino-5-methylpyrazole | 31230-17-8 [chemicalbook.com]

- 4. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-bromo-5-methyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-5-methyl-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, properties, synthesis, and its role as a key building block in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms:

-

3-Amino-4-bromo-5-methylpyrazole[2]

-

5-Amino-4-bromo-3-methyl-1H-pyrazole

-

4-Bromo-3-methyl-1H-pyrazol-5-amine[1]

-

4-Bromo-5-methyl-1H-pyrazol-3-ylamine[1]

-

1H-Pyrazol-3-amine, 4-bromo-5-methyl-[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₆BrN₃ | [1] |

| Molecular Weight | 176.01 g/mol | [1] |

| CAS Number | 1780-72-9 | |

| Appearance | Solid | |

| Melting Point | 117-122 °C | |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 0 | [1] |

Synthesis and Experimental Protocols

This compound is typically synthesized from the commercially available precursor, 5-methyl-1H-pyrazol-3-amine. The key transformation is the regioselective bromination of the pyrazole ring at the 4-position. A general and adaptable protocol for this transformation involves the use of an electrophilic brominating agent such as N-bromosuccinimide (NBS).

General Experimental Protocol for the Bromination of Pyrazoles

This protocol is a general procedure for the bromination of pyrazoles and can be adapted for the synthesis of this compound.[3]

Materials:

-

5-methyl-1H-pyrazol-3-amine (starting material)

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Magnesium sulfate (MgSO₄)

-

Light petroleum ether

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-methyl-1H-pyrazol-3-amine (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution over a period of 20 minutes, maintaining the temperature at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

-

Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into water and extract the product with diethyl ether (2 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by trituration with a mixture of light petroleum ether and diethyl ether to yield the solid this compound.[3]

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the best results for the specific substrate.

Below is a logical workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple reactive sites—the amino group and the bromine atom—which allow for diverse chemical modifications. This versatility makes it a valuable scaffold in the design of compounds for pharmaceutical and agricultural applications.[4][5]

Intermediate for Kinase Inhibitors

The pyrazole core is a well-established pharmacophore in the development of kinase inhibitors. A patent discloses the use of a similar compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, as a key intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors.[6] PI3K is a critical enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival, making it an important target in cancer therapy. The synthetic route described involves a multi-step process to introduce the necessary functionalities for biological activity.[6]

Precursor for Bioactive Amides

The amino group of this compound can be readily acylated to form a wide range of amide derivatives. For instance, it is a precursor for the synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, which has been investigated for its potential antibacterial properties.[7] This highlights its role in the development of new anti-infective agents.

The general synthetic approach to these amide derivatives is depicted in the following logical diagram.

As of the current literature, there is limited specific information available detailing the direct involvement of this compound in defined signaling pathways. Its primary role reported is that of a synthetic intermediate. Further research is required to elucidate any intrinsic biological activity or its direct interactions with cellular signaling cascades. The versatility of this compound, however, suggests its potential as a scaffold for developing probes to investigate various biological pathways.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 1780-72-9 [amp.chemicalbook.com]

- 3. books.rsc.org [books.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-bromo-5-methyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4-bromo-5-methyl-1H-pyrazol-3-amine as a key building block. This versatile reaction enables the synthesis of a diverse range of 4-aryl-5-methyl-1H-pyrazol-3-amines, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols provided are based on established methodologies for similar pyrazole substrates and offer a robust starting point for reaction optimization.

Introduction

The pyrazole moiety is a privileged scaffold in pharmaceutical development, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[4][5]

The coupling of this compound with various boronic acids provides a direct route to novel substituted pyrazole derivatives. However, the presence of both an unprotected pyrazole N-H and a free amino group can present challenges, such as catalyst inhibition or competing side reactions.[6][7] Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.

Key Applications in Drug Discovery

The synthesis of 4-aryl-5-methyl-1H-pyrazol-3-amine derivatives is of significant interest in the development of new therapeutic agents. These compounds can serve as key intermediates for more complex molecules targeting a variety of biological pathways. For instance, pyrazole derivatives have been investigated as inhibitors of kinases, a critical class of enzymes in cell signaling pathways often implicated in cancer and inflammatory diseases.[2] The ability to readily diversify the aryl substituent at the 4-position through Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Experimental Protocols

The following protocols are recommended starting points for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid coupling partners.

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is adapted from a similar coupling with an N-acylated this compound derivative and is a good starting point for a variety of aryl and heteroaryl boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (7 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1 eq), potassium phosphate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.07 eq).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

-

Seal the vessel and heat the reaction mixture at reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-methyl-1H-pyrazol-3-amine.

Protocol 2: Procedure for Challenging Couplings using a Buchwald-type Catalyst

For less reactive boronic acids or when Protocol 1 gives low yields, a more active catalyst system, such as one employing an XPhos ligand, is recommended. This is particularly relevant for substrates with unprotected N-H groups.[3][8]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.5 equivalents)

-

XPhos Pd G2 (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane or Tetrahydrofuran (THF)

-

Water

-

Nitrogen or Argon gas

-

Reaction vessel

Procedure:

-

Follow steps 1-3 from Protocol 1, substituting Pd(PPh₃)₄ with XPhos Pd G2 and K₃PO₄ with K₂CO₃ if desired.

-

Add the solvent (e.g., 1,4-dioxane/water or THF/water).

-

Heat the reaction mixture at 80-110 °C, monitoring by TLC or LC-MS.

-

Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical yields obtained for the Suzuki-Miyaura coupling of a 4-bromo-pyrazole substrate with various boronic acids. These serve as a reference for expected outcomes with this compound.

Table 1: Suzuki-Miyaura Coupling of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide with Various Boronic Acids

Reaction Conditions: 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (1.0 eq), boronic acid (1.1 eq), Pd(PPh₃)₄ (7 mol%), K₃PO₄ (2.0 eq), 1,4-dioxane/H₂O (4:1), reflux.

| Entry | Boronic Acid/Ester | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-phenyl-N-(5-methyl-1H-pyrazol-3-yl)benzamide | 92 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide | 95 |

| 3 | 4-Chlorophenylboronic acid | 4-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide | 88 |

| 4 | 4-Fluorophenylboronic acid | 4-(4-fluorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide | 85 |

| 5 | 4-Formylphenylboronic acid | 4-(4-formylphenyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide | 78 |

| 6 | Thiophene-2-boronic acid | 4-(thiophen-2-yl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide | 75 |

| 7 | Pyridine-3-boronic acid | 4-(pyridin-3-yl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide | 65 |

| 8 | N-Boc-pyrrole-2-boronic acid | 4-(N-Boc-pyrrol-2-yl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide | 72 |

Table 2: Suzuki-Miyaura Coupling of 4-bromo-3,5-dinitro-1H-pyrazole with Various Boronic Acids

Reaction Conditions: 4-bromo-3,5-dinitro-1H-pyrazole (1.0 eq), boronic acid (1.5 eq), XPhos Pd G2 (2 mol%), K₂CO₃ (2.0 eq), THF, 80 °C, 16 h.[8]

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3,5-dinitro-4-phenyl-1H-pyrazole | 95 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-3,5-dinitro-1H-pyrazole | 98 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 3,5-dinitro-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 96 |

| 4 | 2-Methylphenylboronic acid | 3,5-dinitro-4-(o-tolyl)-1H-pyrazole | 85 |

| 5 | Naphthalene-1-boronic acid | 4-(naphthalen-1-yl)-3,5-dinitro-1H-pyrazole | 92 |

| 6 | Thiophene-2-boronic acid | 3,5-dinitro-4-(thiophen-2-yl)-1H-pyrazole | 88 |

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Synthesis Pathway in Drug Development

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 4-bromo-5-methyl-1H-pyrazol-3-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-5-methyl-1H-pyrazol-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position, a primary amine at the 3-position, and a methyl group at the 5-position, offers multiple points for chemical modification. This allows for the construction of diverse molecular scaffolds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on its application in the development of kinase inhibitors and antibacterial agents.

Key Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in drug discovery, primarily utilized for:

-